molecular formula C14H21NO2 B14703570 2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- CAS No. 21489-52-1

2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl-

Cat. No.: B14703570
CAS No.: 21489-52-1
M. Wt: 235.32 g/mol
InChI Key: RQWDWCITECNVBB-UHFFFAOYSA-N
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Description

2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- is a complex organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring system with various substituents, including methoxy groups and dimethylamine groups. It is a derivative of 2-naphthylamine, which is known for its applications in dye manufacturing and other industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- typically involves multiple steps. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures ranging from 200-210°C . This reaction produces 2-naphthylamine, which can then be further modified to introduce the tetrahydro, methoxy, and dimethylamine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthylamines.

Scientific Research Applications

2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthylamine, 1,2,3,4-tetrahydro-5,6-dimethoxy-N,N-dimethyl- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

21489-52-1

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

5,6-dimethoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C14H21NO2/c1-15(2)11-6-7-12-10(9-11)5-8-13(16-3)14(12)17-4/h5,8,11H,6-7,9H2,1-4H3

InChI Key

RQWDWCITECNVBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2=C(C1)C=CC(=C2OC)OC

Origin of Product

United States

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